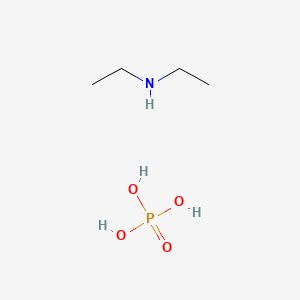
Diethylamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylamine phosphate is an organic compound with the chemical formula (CH₃CH₂)₂NH·H₃PO₄. It is a derivative of diethylamine and phosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless to pale yellow liquid with a strong ammonia-like odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylamine phosphate can be synthesized through the reaction of diethylamine with phosphoric acid. The reaction typically involves mixing diethylamine with an aqueous solution of phosphoric acid under controlled temperature conditions. The reaction is exothermic and should be carried out with proper cooling to avoid overheating.
Industrial Production Methods: In industrial settings, this compound is produced by reacting diethylamine with phosphoric acid in large reactors. The process involves careful control of temperature and pH to ensure the complete reaction of the starting materials. The product is then purified through distillation or crystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diethylamine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethylamine oxide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Diethylamine oxide.
Reduction: Diethylamine.
Substitution: Halogenated diethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethylamine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of buffers and as a stabilizing agent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of corrosion inhibitors, pesticides, and rubber processing chemicals.
Wirkmechanismus
The mechanism of action of diethylamine phosphate involves its interaction with various molecular targets. In biochemical assays, it acts as a stabilizing agent by maintaining the pH and ionic strength of the solution. In drug delivery systems, it facilitates the transport of active pharmaceutical ingredients across biological membranes. The exact molecular pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Diethylamine phosphate can be compared with other similar compounds such as:
Ethylamine phosphate: Similar in structure but with one ethyl group instead of two.
Triethylamine phosphate: Contains three ethyl groups, making it more hydrophobic.
Dimethylamine phosphate: Contains two methyl groups instead of ethyl groups, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to form stable complexes with metals and other compounds also sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
60159-97-9 |
|---|---|
Molekularformel |
C4H14NO4P |
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
ASLNLSYDVOWAFS-UHFFFAOYSA-N |
SMILES |
CCNCC.OP(=O)(O)O |
Kanonische SMILES |
CC[NH2+]CC.OP(=O)(O)[O-] |
Key on ui other cas no. |
68109-72-8 60159-97-9 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
68109-72-8 74710-25-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















